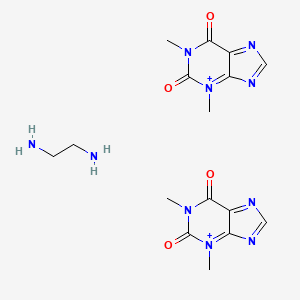
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine, also known as aminophylline, is a compound formed by the combination of theophylline and ethane-1,2-diamine in a 2:1 ratio. This compound is primarily used for its bronchodilator properties, making it useful in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The ethane-1,2-diamine component enhances the solubility of theophylline, allowing for more effective administration .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine involves the reaction of theophylline with ethane-1,2-diamine. The reaction typically occurs in an aqueous medium, where theophylline is dissolved in water and ethane-1,2-diamine is added gradually. The mixture is then heated to facilitate the reaction, resulting in the formation of aminophylline. The reaction can be represented as follows:
Theophylline+Ethane-1,2-diamine→Aminophylline
Industrial Production Methods
In industrial settings, the production of aminophylline involves similar reaction conditions but on a larger scale. The process includes the use of reactors where theophylline and ethane-1,2-diamine are mixed in precise ratios. The reaction is monitored and controlled to ensure optimal yield and purity. The final product is then purified through crystallization or other suitable methods to obtain aminophylline in its desired form .
化学反应分析
Types of Reactions
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a model compound in studying purine chemistry and its derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its bronchodilator properties and potential therapeutic uses in respiratory diseases.
作用机制
The mechanism of action of 1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine involves its role as a non-selective adenosine receptor antagonist and phosphodiesterase inhibitor. By blocking adenosine receptors, the compound prevents bronchoconstriction and promotes bronchodilation. Additionally, inhibition of phosphodiesterase leads to increased levels of cyclic AMP, resulting in relaxation of bronchial smooth muscles. These combined effects contribute to its therapeutic efficacy in treating respiratory conditions .
相似化合物的比较
Similar Compounds
Theophylline: A bronchodilator with similar therapeutic uses but less soluble than aminophylline.
Caffeine: Another purine derivative with stimulant properties but different pharmacological effects.
Pentoxifylline: A methylxanthine derivative used to improve blood flow in peripheral vascular diseases.
Uniqueness
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine is unique due to its enhanced solubility and combined pharmacological effects of theophylline and ethane-1,2-diamine. This makes it more effective and versatile in clinical applications compared to its individual components .
属性
分子式 |
C16H22N10O4+2 |
|---|---|
分子量 |
418.41 g/mol |
IUPAC 名称 |
1,3-dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine |
InChI |
InChI=1S/2C7H7N4O2.C2H8N2/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h2*3H,1-2H3;1-4H2/q2*+1; |
InChI 键 |
UQEWTFVDCGYCNA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=NC=NC2=[N+](C1=O)C.CN1C(=O)C2=NC=NC2=[N+](C1=O)C.C(CN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


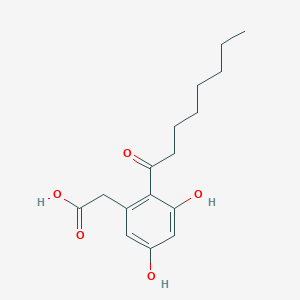
![3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B14782508.png)
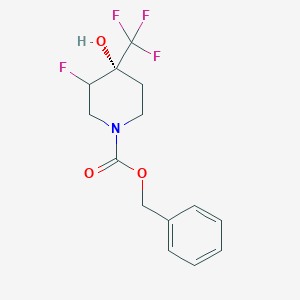
![2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide](/img/structure/B14782519.png)
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14782522.png)
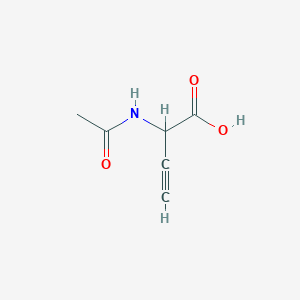
![{1-[2-(6-Bromo-1H-benzoimidazol-2-yl)-pyrrolidine-1-carbonyl]-2-methyl-propyl}-carbamic acid methyl ester](/img/structure/B14782535.png)

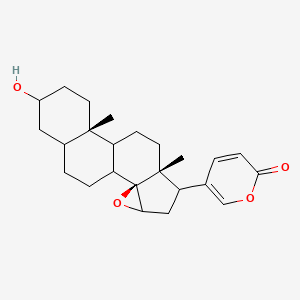
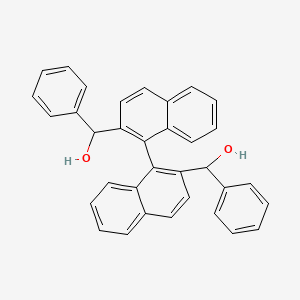
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14782564.png)
![1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14782570.png)
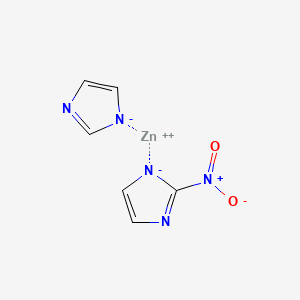
![tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate](/img/structure/B14782578.png)
